4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. The structure includes a methyl group at position 4 and a phenylsulfonyl group at position 5, which confer unique electronic and steric properties. Synthesized via multi-step organic reactions (e.g., condensation and sulfonylation), it has been studied primarily for its anti-HIV-1 reverse transcriptase (RT) activity, with derivatives exhibiting IC50 values as low as 6.87 µM (A11) and 8.62 µM (A10) in enzymatic assays .
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-11-16(19)17-14-9-5-6-10-15(14)18(12)22(20,21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAKKENQVYZMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure. This often involves the condensation of an ortho-diamine with a suitable ketone or aldehyde.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the benzodiazepine core in the presence of a base such as pyridine or triethylamine.
Methylation: The methyl group is added via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenylsulfonyl group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it can be used to study the effects of benzodiazepine derivatives on various biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of benzodiazepines.
Medicine
While not typically used as a therapeutic agent, its structure can serve as a model for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, it can be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the benzodiazepine core.
Mechanism of Action
The mechanism of action of 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The phenylsulfonyl group may also influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological and physicochemical profiles of 1,5-benzodiazepin-2-one derivatives are highly dependent on substituents at positions 4 and 3. Below is a detailed comparison:
Pharmacological and Functional Insights
- Anti-HIV Activity : The phenylsulfonyl group in the primary compound enhances RT inhibition compared to benzoyl (IC50 ≤25 µM) or unsubstituted derivatives . This suggests that electron-withdrawing groups at position 5 improve target binding.
- Antimicrobial Activity : Derivatives with fused heterocycles (e.g., quinazoline) exhibit broader-spectrum antimicrobial effects, likely due to increased planarity and membrane penetration .
- Plant Growth Modulation : Substituents like methyl or acetyl groups at position 4 influence root and stem elongation in Lupinus angustifolius, with 4-methyl derivatives showing the most significant biomass enhancement (0.473–0.526 g) .
Physicochemical and Structural Comparisons
- Crystallographic Data : Allyl-substituted derivatives (e.g., 1-Allyl-4-phenyl) form stable crystals with defined hydrogen-bonding networks, aiding in structure-activity relationship (SAR) studies .
Structure-Activity Relationships (SAR)
- Position 4 : Methyl groups enhance metabolic stability but reduce flexibility, impacting target selectivity.
- Position 5 : Electron-withdrawing groups (e.g., PhSO2) improve enzymatic inhibition (e.g., HIV-1 RT) by stabilizing ligand-enzyme interactions .
- Fused Rings : Quinazoline or coumarin moieties (e.g., in ) broaden biological activity but may reduce specificity.
Biological Activity
4-Methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as ML 233, is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly as a non-peptide apelin receptor agonist and its interactions with gamma-aminobutyric acid (GABA) receptors. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 316.37 g/mol
- CAS Number : 866156-65-2
The primary mechanism of action for this compound involves its binding to GABA receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound exhibits sedative and anxiolytic properties. Additionally, the phenylsulfonyl group may influence its binding affinity and selectivity for different receptor subtypes .
1. Anxiolytic and Sedative Effects
Research indicates that compounds in the benzodiazepine class typically exhibit anxiolytic and sedative effects. The binding to GABA receptors enhances inhibitory neurotransmission, leading to reduced anxiety and sedation. Specific studies on ML 233 have demonstrated its potential in modulating anxiety-related behaviors in animal models.
2. Antimicrobial Activity
Although primarily studied for its neuropharmacological effects, preliminary investigations have suggested that ML 233 may possess antimicrobial properties. For instance, analogs of related benzodiazepines have shown moderate activity against various pathogenic bacteria and fungi .
Table 1: Summary of Biological Activities
Case Study: Anxiolytic Effects
In a controlled study involving animal models, ML 233 was administered at various doses to evaluate its anxiolytic properties. The results indicated a significant reduction in anxiety-like behaviors compared to control groups treated with saline solutions. Behavioral tests such as the elevated plus maze demonstrated that ML 233 increased time spent in open arms, indicative of reduced anxiety levels.
Case Study: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of ML 233 against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that while ML 233 exhibited some antimicrobial properties, further optimization of the compound structure may enhance its efficacy.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-methyl-5-(phenylsulfonyl)-1,5-benzodiazepin-2-one derivatives?
- Methodological Answer :
- Reaction Conditions : Use acylation reactions with phenylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to ensure proper nucleophilic substitution. Temperature control (0–5°C) during exothermic steps prevents side reactions .
- Catalysts : Employ hydroxylamine in ethanol for intermediate oxime formation, followed by cyclization with dimethylamidophosphorylic dichloride (Me2NPOCl2) to stabilize the benzodiazepine core .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of core to acylating agent) to maximize efficiency .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer :
- Analytical Techniques :
| Technique | Purpose | Reference |
|---|---|---|
| <sup>1</sup>H/<sup>13</sup>C NMR | Confirm regioselectivity of sulfonyl group attachment and benzodiazepine ring conformation | |
| HPLC | Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients | |
| Mass Spectrometry | Verify molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns |
Q. What are the recommended solvent systems for recrystallizing this compound?
- Methodological Answer :
- Use ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures for high-yield recrystallization. Slow evaporation at 4°C enhances crystal formation .
Advanced Research Questions
Q. How to design experiments to evaluate the compound's interaction with neurotransmitter receptors (e.g., GABAA)?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Compete with [<sup>3</sup>H]Flunitrazepam in rat brain homogenates to measure IC50 values .
- Electrophysiology : Use patch-clamp techniques on HEK293 cells expressing α1β2γ2 GABAA receptors to assess chloride influx modulation .
- Data Interpretation : Compare binding affinity (Ki) with clinical benzodiazepines (e.g., diazepam) to infer therapeutic potential .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Systematic Review :
Compile data from receptor-binding assays, cytotoxicity screens, and pharmacokinetic studies .
Apply meta-analysis tools (e.g., RevMan) to identify outliers and heterogeneity sources (e.g., cell line variability, assay protocols) .
- Experimental Replication : Re-test the compound under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this benzodiazepine derivative?
- Methodological Answer :
- Core Modifications :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in GABAA receptor pockets .
Q. How to address low solubility in aqueous buffers during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation Strategies :
- Use cyclodextrin-based complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without altering pharmacological activity .
- Nanoemulsion preparation with Tween-80 and soybean oil improves bioavailability .
Data Contradiction Analysis
Q. Why do some studies report antagonistic activity at GABAA receptors while others show agonism?
- Methodological Answer :
- Receptor Subtype Specificity : Test the compound against recombinant receptors (e.g., α2- or α3-containing subtypes) to identify subtype-dependent effects .
- Allosteric Modulation : Perform Schild regression analysis to determine if activity is concentration-dependent or biased by auxiliary proteins (e.g., GABARAP) .
Theoretical and Methodological Frameworks
Q. How to align experimental design with theoretical models of benzodiazepine pharmacology?
- Methodological Answer :
- Two-State Model : Apply the "agonist-antagonist" continuum theory to interpret partial agonism using operational models (Black-Leff equations) .
- Free-Wilson Analysis : Deconstruct the molecule into pharmacophoric fragments (sulfonyl, benzodiazepine core) to quantify contributions to receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
